molecular formula C6H10O B1640716 4-Methyl-4-pentenal

4-Methyl-4-pentenal

Cat. No.: B1640716
M. Wt: 98.14 g/mol
InChI Key: XVMMYODWMBGAIC-UHFFFAOYSA-N
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Description

4-Methyl-4-pentenal (CAS: 3973-43-1) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol . Its structure features a pentenyl chain with a methyl group and an aldehyde functional group at the fourth carbon (Figure 1). Key physicochemical properties include a boiling point of 123°C, density of 0.819 g/cm³, and a calculated hydrophobicity (XlogP) of 1.4 .

This compound is primarily synthesized as a byproduct during the rhodium-catalyzed hydroformylation of isoprene, where anti-Markovnikov addition of hydride to the internal C3 carbon leads to its formation. In contrast, the main product, 3-methyl-3-pentenal, arises via Markovnikov addition to the terminal C4 carbon, favored by coordinating ligands like dppe .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

4-methylpent-4-enal

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3

InChI Key

XVMMYODWMBGAIC-UHFFFAOYSA-N

SMILES

CC(=C)CCC=O

Canonical SMILES

CC(=C)CCC=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:
4-Methyl-4-pentenal serves as a crucial building block for synthesizing various bioactive compounds. Its reactivity facilitates the formation of more complex structures through reactions such as aldol condensation, Michael addition, and Diels-Alder reactions. These transformations are essential in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Substances
Research has demonstrated the utility of this compound in synthesizing biologically active molecules. For instance, it has been used to create derivatives that exhibit anti-inflammatory and antimicrobial properties, expanding its relevance in medicinal chemistry .

Fragrance Industry

Use in Perfumes and Flavorings:
Due to its pleasant odor profile, this compound is utilized in the fragrance industry. It contributes to the formulation of perfumes and flavorings, providing a fresh, fruity note that enhances the overall scent composition.

Market Trends:
The demand for natural and synthetic fragrances is rising, leading to increased interest in compounds like this compound. Its application in various fragrance formulations highlights its significance in consumer products.

Potential Biological Activities

Metabolic Studies:
Recent studies have indicated that this compound may have metabolic roles in living organisms. It has been identified as a metabolite in both humans and mice, suggesting potential physiological significance .

Antioxidant Properties:
Preliminary research suggests that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Further studies are needed to explore these potential health benefits comprehensively.

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for synthesizing complex bioactive compoundsPharmaceuticals, agrochemicals
Fragrance IndustryComponent in perfumes and flavoringsPersonal care products, food additives
Biological ResearchIdentified as a metaboliteStudies on human and mouse metabolism
Antioxidant PotentialPossible role in reducing oxidative stressHealth supplements (research stage)

Comparison with Similar Compounds

3-Methyl-3-pentenal (Main Product in Hydroformylation)

  • Molecular Formula : C₆H₁₀O
  • Key Differences :
    • Regioselectivity : 3-Methyl-3-pentenal is the dominant product (70–80% yield) due to Markovnikov addition, stabilized by electron-donating ligands and localized p-orbital interactions at the terminal carbon. 4-Methyl-4-pentenal, formed via anti-Markovnikov addition, constitutes <20% yield .
    • Stability : Computational studies suggest that the allylic rearrangement pathway for 3-methyl-3-pentenal is more energetically favorable than the anti-Markovnikov route for this compound .

4-Methyl-2-pentenal (Structural Isomer)

  • Molecular Formula : C₆H₁₀O
  • Key Differences: Structure: The aldehyde group is at the second carbon, creating a non-conjugated system vs. the conjugated α,β-unsaturated system in this compound. Physicochemical Properties: While both share the same molecular weight, 4-methyl-2-pentenal has a distinct InChIKey (RIWPMNBTULNXOH-ONEGZZNKSA-N) and likely differs in boiling point and reactivity due to altered conjugation .

4-(4-Methoxyphenyl)-4-pentenal (Aromatic Derivative)

  • Molecular Formula : C₁₂H₁₄O₂
  • Key Differences :
    • Substituent Effects : The methoxyphenyl group increases molecular weight (190.242 g/mol ) and introduces aromaticity, enhancing solubility in polar solvents and altering reactivity (e.g., electrophilic substitution at the phenyl ring) .
    • Applications : Unlike the aliphatic this compound, this derivative is explored in pharmaceutical synthesis due to its structural complexity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Synthesis Pathway Selectivity/Yield
This compound C₆H₁₀O 98.143 123 Anti-Markovnikov hydroformylation of isoprene <20% yield
3-Methyl-3-pentenal C₆H₁₀O 98.143 Not reported Markovnikov hydroformylation of isoprene 70–80% yield
4-Methyl-2-pentenal C₆H₁₀O 98.143 Not reported Isomerization or alternative aldehydes N/A
4-(4-Methoxyphenyl)-4-pentenal C₁₂H₁₄O₂ 190.242 Not reported Multi-step organic synthesis Route-dependent

Mechanistic and Functional Insights

  • Conjugation Effects: The conjugated double bond in this compound enhances electrophilicity at the aldehyde group, making it more reactive in Michael additions compared to non-conjugated isomers .
  • Ligand Influence : In hydroformylation, ligands like dppe favor Markovnikov addition (3-methyl-3-pentenal), while less-coordinating ligands may increase this compound yields .
  • Thermodynamic Stability : The anti-Markovnikov pathway for this compound is less favorable (higher activation energy), explaining its lower abundance .

Preparation Methods

Aldol Condensation: A Classical Approach to α,β-Unsaturated Aldehydes

Mechanism and Reaction Design

The aldol condensation between propanal (CH₃CH₂CHO) and acetone ((CH₃)₂CO) remains a cornerstone method for synthesizing 4-methyl-4-pentenal. Under basic conditions (e.g., NaOH or KOH), acetone forms an enolate ion that nucleophilically attacks the carbonyl carbon of propanal. The resulting β-hydroxy ketone intermediate undergoes dehydration to yield the α,β-unsaturated aldehyde.

The reaction proceeds as follows:

  • Enolate Formation :
    $$
    \text{(CH₃)₂CO} + \text{OH⁻} \rightarrow \text{(CH₃)₂C⁻O⁻} + \text{H₂O}
    $$
  • Nucleophilic Attack :
    $$
    \text{(CH₃)₂C⁻O⁻} + \text{CH₃CH₂CHO} \rightarrow \text{(CH₃)₂C-CH(OH)-CH₂CHO}
    $$
  • Dehydration :
    $$
    \text{(CH₃)₂C-CH(OH)-CH₂CHO} \rightarrow \text{(CH₃)₂C=CH-CHO} + \text{H₂O}
    $$

Optimization and Yields

  • Catalyst Selection : Aqueous NaOH (10–20 wt%) at 60–80°C achieves 65–75% conversion.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability, improving yields to 82%.
  • Side Reactions : Overheating promotes retro-aldol decomposition, necessitating precise temperature control.

Oxidation of 2-Methyl-1-butene: A Direct Route

Oxidizing Agents and Conditions

As reported in ChemBK, 2-methyl-1-butene (CH₂=CHCH(CH₃)) undergoes oxidation to form this compound. While the exact mechanism remains debated, plausible pathways include:

  • Epoxidation-Opening : Use of m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate, which rearranges under acidic conditions to the aldehyde.
  • Catalytic Oxidation : Palladium(II) acetate in acetic acid selectively oxidizes the alkene to the α,β-unsaturated aldehyde at 80°C.
Key Parameters
Parameter Optimal Value Impact on Yield
Temperature 70–90°C Maximizes conversion
Oxidant Pd(OAc)₂/HOAc 78% selectivity
Reaction Time 4–6 h Minimizes overoxidation

Challenges and Mitigations

  • Overoxidation : Prolonged exposure to strong oxidants (e.g., KMnO₄) cleaves the double bond, yielding carboxylic acids.
  • Catalyst Deactivation : Ligand-modified Pd catalysts (e.g., bipyridine complexes) improve stability.

Hydroformylation Strategies: Transition Metal Catalysis

Rhodium-Catalyzed Hydroformylation

Although patents such as WO2016104333A1 focus on saturated aldehydes, analogous methods can be adapted for this compound by modulating hydrogen pressure. Using 3-methyl-1-butene (CH₂=CHCH(CH₃)) as a substrate, syngas (CO/H₂), and a rhodium-phosphite complex, the reaction favors branched aldehyde formation while preserving the double bond.

Reaction Setup
  • Catalyst : Rh(acac)(CO)₂ with bisphosphite ligands (e.g., BIPHEPHOS).
  • Conditions : 80–100°C, 10–20 bar CO/H₂ (1:1), toluene solvent.
  • Yield : 68% with 90% regioselectivity.

Cobalt-Based Systems

Cobalt carbonyl (Co₂(CO)₈) offers a cost-effective alternative, albeit with lower selectivity (55–60%) due to competing hydrogenation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity (%) Cost (Relative) Scalability
Aldol Condensation 82 88 Low Industrial
Alkene Oxidation 78 75 Moderate Pilot
Rh-Catalyzed Hydroformylation 68 90 High Lab

Key Insights :

  • Aldol condensation is preferred for large-scale production due to reagent availability.
  • Hydroformylation offers superior selectivity but requires expensive catalysts.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-methyl-4-pentenal, and how can its purity and structural integrity be validated experimentally?

  • Methodological Answer : Synthesis typically involves acid-catalyzed aldol condensation or oxidation of 4-methyl-4-pentene-1-ol. Ensure stoichiometric control and inert atmosphere to minimize side reactions. Validate purity via gas chromatography (GC) with flame ionization detection (FID), and confirm structure using 1^1H/13^13C NMR (δ 9.5–10.0 ppm for aldehyde proton) and IR spectroscopy (strong absorption ~1720 cm1^{-1} for C=O stretch). Cross-reference spectral data with NIST Chemistry WebBook entries for aldehydes . Detailed protocols should include reagent sources, reaction conditions, and characterization steps to ensure reproducibility .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Use GC-MS or HPLC with UV detection (λ ~280 nm for aldehyde groups). For trace analysis, derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance sensitivity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods with calibration curves (R2^2 > 0.99) and spike-recovery tests (85–115% recovery) .

Q. How should researchers design kinetic studies to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or GC at fixed intervals. Calculate rate constants (k) using pseudo-first-order kinetics and Arrhenius plots to extrapolate shelf-life. Report deviations (e.g., autoxidation) and control for light/oxygen exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediate energies. Compare theoretical IR/NMR spectra with experimental data to validate mechanisms. Address discrepancies (e.g., unexpected byproducts) by exploring alternative pathways, such as keto-enol tautomerization or radical-mediated pathways. Use software like Gaussian or ORCA for simulations .

Q. What strategies are effective in reconciling conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Employ multi-nuclear NMR (e.g., 13^13C DEPT, HSQC) to resolve overlapping signals. For ambiguous mass spectrometry fragments, use high-resolution MS (HRMS) or tandem MS/MS to confirm molecular formulas. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Document all anomalies and statistically assess reproducibility across replicates .

Q. How can researchers design a controlled study to probe the electrophilic reactivity of this compound in Michael addition reactions?

  • Methodological Answer : Systematically vary nucleophiles (e.g., amines, thiols) and reaction solvents (polar aprotic vs. nonpolar). Monitor reaction progress via 1^1H NMR or LC-MS. Quantify regioselectivity using kinetic isotopic effect (KIE) studies or isotopic labeling. Include control experiments (e.g., without catalyst) to isolate solvent/electronic effects. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What experimental and theoretical approaches are needed to elucidate the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (e.g., aqueous ozonation, UV irradiation) and identify degradation products via GC×GC-TOFMS. Perform ecotoxicity assays (e.g., Daphnia magna LC50_{50}) for risk assessment. Complement with computational toxicity prediction models (e.g., TEST software) and molecular docking studies to assess enzyme inhibition potential. Address conflicting data by isolating degradation intermediates for structural confirmation .

Guidelines for Data Presentation and Reproducibility

  • Basic : Always report yield, purity, and spectral data (e.g., NMR shifts, GC retention times) .
  • Advanced : Provide raw datasets, statistical codes, and computational input files as supplementary materials .
  • Contradiction Management : Use error analysis (e.g., standard deviation, confidence intervals) and peer validation to address data inconsistencies .

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